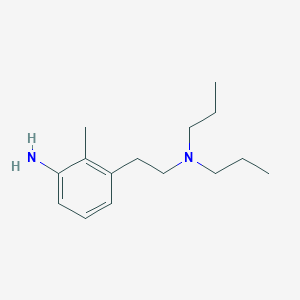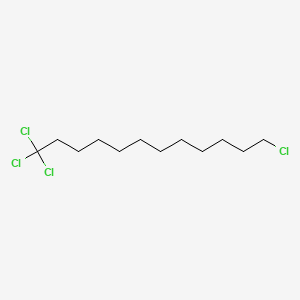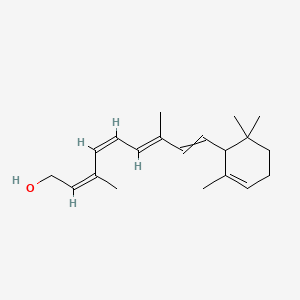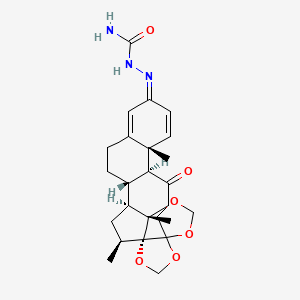
16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone is a synthetic steroid derivative. Steroid derivatives are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound is of interest due to its unique chemical structure, which may confer specific biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone typically involves multiple steps, starting from a suitable steroid precursor. Common steps may include:
Functional Group Protection: Protecting groups are often used to prevent unwanted reactions at specific sites.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups.
Methylenedioxy Formation: This step involves the formation of methylenedioxy bridges, which can be achieved using reagents like formaldehyde and a suitable acid catalyst.
Semicarbazone Formation: The final step involves the reaction of the ketone group with semicarbazide to form the semicarbazone derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reagent concentrations.
Purification Techniques: Employing techniques like crystallization, chromatography, and recrystallization to purify the final product.
化学反应分析
Types of Reactions
16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alcohols or alkanes.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or inflammation.
Industry: Potential use in the development of new materials or pharmaceuticals.
作用机制
The mechanism of action of 16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Prednisolone: A corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used to treat inflammation and immune-related conditions.
Betamethasone: A synthetic glucocorticoid with potent anti-inflammatory effects.
Uniqueness
16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone is unique due to its specific chemical structure, which may confer distinct biological activities compared to other steroid derivatives. Its methylenedioxy bridges and semicarbazone group are not commonly found in other similar compounds, potentially leading to unique interactions with biological targets.
属性
分子式 |
C25H33N3O6 |
|---|---|
分子量 |
471.5 g/mol |
InChI |
InChI=1S/C25H33N3O6/c1-14-8-18-17-5-4-15-9-16(27-28-21(26)30)6-7-22(15,2)20(17)19(29)10-23(18,3)25(14)24(33-13-34-25)11-31-12-32-24/h6-7,9,14,17-18,20H,4-5,8,10-13H2,1-3H3,(H3,26,28,30)/b27-16-/t14-,17-,18-,20+,22-,23-,24?,25+/m0/s1 |
InChI 键 |
YISHKSDOXRWYLO-NUHMIIICSA-N |
手性 SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=C/C(=N\NC(=O)N)/C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@@]15C6(COCO6)OCO5)C)C |
规范 SMILES |
CC1CC2C3CCC4=CC(=NNC(=O)N)C=CC4(C3C(=O)CC2(C15C6(COCO6)OCO5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
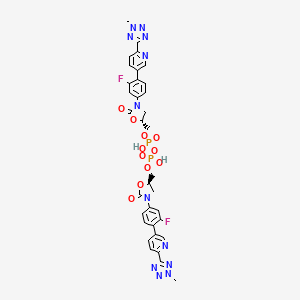
![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
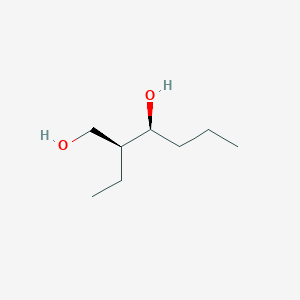
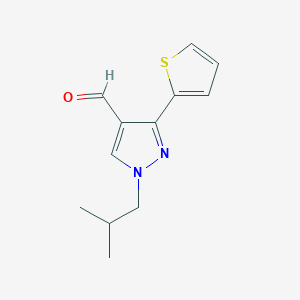
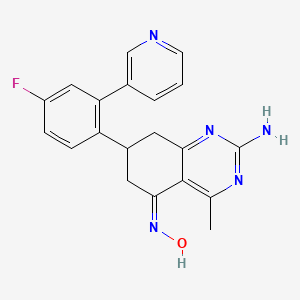
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)

